molecular formula C23H17F2N3O3 B11308953 2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11308953
M. Wt: 421.4 g/mol
InChI Key: MLSFYGAKARCOBC-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound that features a combination of fluorophenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. Common reagents for this step include hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The oxadiazole intermediate is then coupled with 4-fluorophenyl derivatives using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Final Assembly: The final step involves the coupling of the fluorophenoxy group with the previously formed intermediate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the oxadiazole ring.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinone derivatives, while reduction could lead to partially or fully reduced oxadiazole rings.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a building block in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is unique due to its combination of fluorophenyl and oxadiazole groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H17F2N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C23H17F2N3O3/c1-14(30-20-12-8-18(25)9-13-20)22(29)26-19-10-4-16(5-11-19)23-27-21(28-31-23)15-2-6-17(24)7-3-15/h2-14H,1H3,(H,26,29)

InChI Key

MLSFYGAKARCOBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Origin of Product

United States

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